2-[(2-methoxyethyl)sulfanyl]-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE is a complex organic compound that features a combination of benzenesulfonyl, thiadiazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,3,4-thiadiazole core, which can be synthesized through the cyclization of thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions . The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base . The final step involves the coupling of the thiadiazole derivative with 2-[(2-methoxyethyl)sulfanyl]benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE can undergo various chemical reactions, including:
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid for sulfonation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(BENZENESULFONYL)-1,3,4-THIADIAZOLE-2-AMINE: Shares the thiadiazole and benzenesulfonyl moieties but lacks the benzamide group.
2-(BENZENESULFONYL)-N-[5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL]ACETAMIDE: Similar structure with different substituents on the thiadiazole ring.
Uniqueness
N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H19N3O4S3 |
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Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyethylsulfanyl)benzamide |
InChI |
InChI=1S/C19H19N3O4S3/c1-26-11-12-27-16-10-6-5-9-15(16)18(23)20-19-22-21-17(28-19)13-29(24,25)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,20,22,23) |
InChI Key |
HSIRMRGTKAPSOD-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)CS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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